Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate (CAS 302804-92-8) is a trisubstituted thiazole heterocycle (C₉H₉F₃N₂O₃S; MW 282.24 g/mol) carrying a 4-methyl group, a 5-ethyl ester, and a distinctive 2-trifluoroacetamido moiety. Its computed LogP of 3.25 reflects the pronounced lipophilicity imparted by the trifluoromethyl group.

Molecular Formula C9H9F3N2O3S
Molecular Weight 282.24
CAS No. 302804-92-8
Cat. No. B2608437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate
CAS302804-92-8
Molecular FormulaC9H9F3N2O3S
Molecular Weight282.24
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)C(F)(F)F)C
InChIInChI=1S/C9H9F3N2O3S/c1-3-17-6(15)5-4(2)13-8(18-5)14-7(16)9(10,11)12/h3H2,1-2H3,(H,13,14,16)
InChIKeyPWGRJBWAENVFEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-Methyl-2-(2,2,2-Trifluoroacetamido)thiazole-5-Carboxylate (CAS 302804-92-8): Core Physicochemical and Structural Baseline


Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate (CAS 302804-92-8) is a trisubstituted thiazole heterocycle (C₉H₉F₃N₂O₃S; MW 282.24 g/mol) carrying a 4-methyl group, a 5-ethyl ester, and a distinctive 2-trifluoroacetamido moiety . Its computed LogP of 3.25 reflects the pronounced lipophilicity imparted by the trifluoromethyl group. The compound is catalogued by Sigma-Aldrich as AldrichCPR R105635—part of a curated collection of rare and unique chemicals supplied to early-discovery researchers —and is stocked by multiple international vendors (Fluorochem, Chemscene, Leyan) at ≥95% purity . It is classified with GHS07 hazard statements (H302, H315, H319, H335), requiring standard laboratory handling precautions .

Why Generic Substitution Fails for Ethyl 4-Methyl-2-(2,2,2-Trifluoroacetamido)thiazole-5-Carboxylate: Key Differentiation from In-Class Analogs


Within the 2-amino/2-amido-4-methylthiazole-5-carboxylate family, the trifluoroacetamido (TFA) substituent confers a fundamentally different physicochemical and conformational profile compared to the free amine (CAS 7210-76-6) or acetyl (CAS 2862-33-1) analogs. The TFA group eliminates one hydrogen-bond donor, reducing the total HBD count from 2 (in the primary amine) to 1, while simultaneously altering the tautomeric equilibrium and substantially increasing lipophilicity [1]. These differences mean that the compound cannot be assumed interchangeable with its non-fluorinated or deprotected counterparts in any application where membrane permeability, metabolic stability, protein-binding orientation, or synthetic lability are design-critical variables. The quantitative evidence below substantiates these points.

Product-Specific Quantitative Evidence Guide for Ethyl 4-Methyl-2-(2,2,2-Trifluoroacetamido)thiazole-5-Carboxylate


Evidence Dimension 1: Lipophilicity—LogP Enhancement vs. 2-Amino Analog

The target compound exhibits a computed LogP of 3.25 , which is approximately 1.46 log units higher than the LogP of 1.79 reported for the direct 2-amino analog, ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 7210-76-6) . This 1.46-unit increase corresponds to an approximately 29-fold increase in octanol–water partition coefficient, driven by the replacement of the hydrophilic –NH₂ group with the lipophilic –NHCOCF₃ moiety.

Lipophilicity Drug-likeness Membrane permeability

Evidence Dimension 2: Hydrogen-Bond Donor Count Reduction

The 2-trifluoroacetamido substitution reduces the hydrogen-bond donor (HBD) count from 2 to 1 compared with the 2-amino analog, while increasing the H-bond acceptor count from 3 to 5 [1]. This shifts the HBD/HBA ratio from 0.67 to 0.20, which is a pharmacokinetically relevant alteration. In comparison to the 2-acetamido analog (CAS 2862-33-1), the HBD count is identical (both = 1), but the TFA derivative's acceptors are more polarized due to the electron-withdrawing –CF₃ group, altering H-bond acceptor strength .

Hydrogen bonding Molecular recognition ADME

Evidence Dimension 3: Tautomeric Behavior Unique to Trihaloacetamido-Thiazoles

Birkinshaw et al. (1982) systematically investigated amide–acylimine tautomerism in 2-substituted thiazoles and demonstrated that trifluoroacetamido- and trichloroacetamido-thiazoles exhibit tautomerism in both non-polar (CCl₄) and polar (CH₃CN) solvents, with the acylimine form becoming the dominant species in the more polar solvent [1]. In contrast, the corresponding acetamido analogs (e.g., 2-acetamido-4-methylthiazole-5-carboxylate) exist predominantly in the amide form under comparable conditions. This tautomeric shift has direct consequences for hydrogen-bonding geometry, π-stacking interactions with biological targets, and spectroscopic signature (IR, UV).

Tautomerism Conformational analysis Structure elucidation

Evidence Dimension 4: Dual Role as Protecting Group and Synthetic Intermediate

The trifluoroacetamido group serves a strategic dual function in thiazole chemistry: it acts as both an amine protecting group and an activating group for further derivatization. The Holzapfel–Meyers–Nicolaou modification of the Hantzsch thiazole synthesis explicitly employs TFA-protected thiazole intermediates, which can be cleanly deprotected via solvolysis with sodium ethoxide in ethanol to yield the free 2-aminothiazole in high yield without epimerization . This contrasts with the 2-acetamido analog, which requires harsher hydrolytic conditions and risks ester saponification at position 5.

Protecting group strategy Stereoselective synthesis Thiazole building blocks

Evidence Dimension 5: Computed Topological Polar Surface Area (TPSA) and Drug-Likeness Profile

The trifluoroacetamido modification increases molecular weight from 186.23 (amino analog) to 282.24 g/mol (target compound) while maintaining a TPSA in a favorable range for oral bioavailability. Based on the PubChem data for the closely related free acid analog (4-methyl-2-(trifluoroacetamido)thiazole-5-carboxylic acid, CAS 1267874-18-9, TPSA = 108 Ų; XLogP3 = 1.8) [1], the ethyl ester form is expected to have a slightly lower TPSA (due to ester vs. acid) and higher LogP—consistent with the measured LogP of 3.25. This places the compound within the upper boundary of the 'Lipinski Rule of 5' space (MW < 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10), unlike many larger thiazole-based kinase inhibitors.

TPSA Drug-likeness Physicochemical profiling

Evidence Dimension 6: Vendor Availability and Purity Benchmarking

The target compound is available from at least five international vendors (Sigma-Aldrich, Fluorochem, Chemscene, Leyan, Chemenu) with a typical purity specification of ≥95% . By comparison, the 2-amino analog (CAS 7210-76-6) is more widely stocked but at variable purity levels (typically 95–98%) and significantly lower cost. The 2-acetamido analog (CAS 2862-33-1) has more limited availability. For procurement purposes, the TFA derivative's inclusion in Sigma-Aldrich's AldrichCPR collection—a program specifically curating 'rare and unique chemicals' for early discovery —indicates that it fills a niche not satisfied by more common thiazole building blocks.

Commercial availability Purity benchmarking Procurement

Optimal Research and Industrial Application Scenarios for Ethyl 4-Methyl-2-(2,2,2-Trifluoroacetamido)thiazole-5-Carboxylate


Scenario 1: Diversity-Oriented Screening Library Design Requiring Elevated LogP

When constructing a screening deck for phenotypic or target-based assays where cell permeability is a known bottleneck, the TFA derivative (LogP = 3.25) fills a property gap between the polar 2-amino analog (LogP = 1.79) and highly lipophilic, Rule-of-5-violating thiazole scaffolds. Its MW of 282 and zero Rule-of-5 violations make it suitable for fragment-based or lead-like screening campaigns . Inclusion of this compound alongside the amino and acetyl analogs ensures that the structure–property relationship (SPR) around the 2-position is adequately sampled, enabling the identification of LogP-dependent activity cliffs.

Scenario 2: Protecting-Group-Enabled Divergent Synthesis of 2-Amido/Amino Thiazole Libraries

Medicinal chemistry teams employing the Holzapfel–Meyers–Nicolaou protocol can use the TFA derivative as a penultimate intermediate. The TFA group protects the 2-amino functionality during C-4 or C-5 diversification reactions, then is selectively removed under mild solvolytic conditions (NaOEt/EtOH) without compromising the ethyl ester at C-5 . This two-step 'protect–elaborate–deprotect' sequence is not achievable with the acetamido analog due to competing ester hydrolysis, nor with the free amine due to chemoselectivity issues.

Scenario 3: Biophysical and Structural Biology Studies Requiring Defined Tautomeric State

For X-ray crystallography, NMR-based fragment screening, or molecular docking studies involving the 2-aminothiazole pharmacophore, the TFA derivative is the preferred proxy because its tautomeric behavior is well-characterized: the acylimine form predominates in polar (physiologically relevant) media [1]. Researchers using the non-fluorinated analogs must account for different tautomeric distributions that may not recapitulate the binding-competent conformation. Crystallographers can leverage the electron density of the –CF₃ group as an anomalous scattering handle.

Scenario 4: Procurement for Early-Stage Discovery Where Chemical Diversity is Prioritized Over Cost

Organizations building a proprietary compound collection should procure the TFA derivative precisely because it is classified as 'rare and unique' (Sigma-Aldrich AldrichCPR) and is not a commodity building block . Its higher cost relative to the 2-amino analog is justified by its differentiated physicochemical profile and synthetic utility. Procurement teams should anticipate 2–4 week lead times for non-stock items and maintain ≥10 mg inventory for initial screening and hit validation workflows.

Quote Request

Request a Quote for Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.